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Compound of Interest

Compound Name:
2-N-[2-(morpholin-4-

yl)ethyl]pyridine-2,5-diamine

CAS No.: 313219-62-4

Cat. No.: B362585 Get Quote

Core Identity & Nomenclature
The molecule 2-amino-5-morpholinopyridine consists of a pyridine ring substituted with a

primary amine at the C2 position and a morpholine ring at the C5 position. Its amphiphilic

nature—combining the hydrogen-bond donor/acceptor capability of the aminopyridine with the

solubilizing, metabolic-stability-enhancing properties of the morpholine—makes it an ideal

"hinge-binding" or "solvent-front" motif in kinase inhibitor design.

Synonyms and Identifiers
To ensure precise procurement and database searching, use the following validated identifiers.
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Identifier Type Value / Synonym

Common Name 2-Amino-5-morpholinopyridine

IUPAC Name 5-(Morpholin-4-yl)pyridin-2-amine

Alt. IUPAC 4-(6-Aminopyridin-3-yl)morpholine

Inverted Name 5-Morpholinopyridin-2-amine

CAS Registry 571189-78-1

Chemical Formula

C

H

N

O

Molecular Weight 179.22 g/mol

SMILES Nc1ccc(cn1)N2CCOCC2

Key Precursor CAS
1072-97-5 (2-Amino-5-bromopyridine); 57080-

84-1 (5-Bromo-2-nitropyridine)

Chemical Synthesis Protocols
High-purity synthesis of this scaffold is a prerequisite for downstream SAR (Structure-Activity

Relationship) studies. Two primary routes are established: Nucleophilic Aromatic Substitution

(S

Ar) and Palladium-Catalyzed Cross-Coupling.

Route A: S Ar & Reduction (Scalable, Metal-Free
Precursor)
This route is preferred for large-scale preparation as it avoids expensive Pd catalysts in the first

step.

Step 1: S
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Ar Displacement

Reagents: 5-Bromo-2-nitropyridine, Morpholine, K

CO

(or Et

N).

Solvent: DMSO or DMF.

Conditions: 80–100°C, 4–6 hours.

Mechanism: The strong electron-withdrawing effect of the nitro group at C2 activates the C5-

bromide for nucleophilic attack by morpholine.

Product: 4-(6-Nitropyridin-3-yl)morpholine.

Step 2: Nitro Reduction

Reagents: H

(gas), 10% Pd/C (catalyst) OR Zn dust / NH

Cl (chemoselective).

Solvent: Methanol or Ethanol.

Conditions: Room temperature, 1 atm H

(for hydrogenation).

Outcome: Quantitative conversion to 2-amino-5-morpholinopyridine.

Route B: Buchwald-Hartwig Amination (Direct
Functionalization)
This route is useful when starting from the commercially available 2-amino-5-bromopyridine,

though it requires protection of the primary amine or careful control of conditions to prevent
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polymerization.

Protocol:

Reactants: 2-Amino-5-bromopyridine (1.0 eq), Morpholine (1.2 eq).

Catalyst System: Pd(OAc)

(2-5 mol%) + BINAP (racemic or S-BINAP).

Base: Cs

CO

or NaO^t^Bu (Strong base required).

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Conditions: 100°C under N

atmosphere, overnight.

Purification: Silica gel chromatography (DCM:MeOH gradient).

Synthesis Workflow Diagram
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SNAr (DMSO, 100°C)

Morpholine 2-Amino-5-morpholinopyridine

Reduction (H2/Pd-C or Zn/NH4Cl)

2-Amino-5-bromopyridine

Buchwald-Hartwig
(Pd(OAc)2, BINAP, Cs2CO3)
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Figure 1: Convergent synthetic pathways for the 2-amino-5-morpholinopyridine scaffold.
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Biological Applications & Mechanism of Action
The 2-amino-5-morpholinopyridine motif is extensively utilized to target CDK4/6 (Cyclin-

Dependent Kinases) and ERK1/2 (Extracellular Signal-Regulated Kinases).

Structural Rationale in Drug Design
Hinge Binding: The 2-aminopyridine nitrogen (N1) and the exocyclic amino group (C2-NH2)

form a characteristic bidentate hydrogen bond motif with the kinase hinge region (e.g.,

Val101 in CDK4).

Solvent Exposure: The morpholine ring at C5 projects towards the solvent front. This

improves water solubility and metabolic stability compared to phenyl or alkyl analogs.

Selectivity: Modifications to the morpholine ring (e.g., bridging) can fine-tune selectivity

between CDK4/6 and CDK2.

Signaling Pathway Context (CDK4/6)
Inhibitors containing this scaffold prevent the phosphorylation of the Retinoblastoma (Rb)

protein, thereby arresting the cell cycle in the G1 phase. This is the primary mechanism for

breast cancer therapeutics (e.g., Palbociclib analogs).
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Figure 2: Mechanism of Action for CDK4/6 inhibitors utilizing the aminopyridine scaffold.

Experimental Validation: Kinase Assay Protocol
To validate derivatives of this scaffold, a standard ADP-Glo™ or LanthaScreen™ assay is

recommended.
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Protocol: CDK4/CycD1 Inhibition Assay

Preparation: Dilute compounds (starting from 10 mM DMSO stock) in 1x Kinase Buffer (50

mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35).

Enzyme Mix: Incubate recombinant CDK4/Cyclin D1 complex (5-10 nM final) with the test

compound for 15 minutes at room temperature.

Substrate Addition: Add Rb peptide substrate (0.2 µg/µL) and ATP (at K

concentration, typically 25-50 µM).

Reaction: Incubate for 60 minutes at room temperature.

Detection: Add ADP-Glo™ Reagent (Promega) to deplete unconsumed ATP, incubate 40

min. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase.

Readout: Measure luminescence on a plate reader. Calculate IC

using a 4-parameter logistic fit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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